5-(Piperidin-4-yl)furan-2-carboxylicacidhydrochloride
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Overview
Description
5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride is a compound that features a piperidine ring attached to a furan ring, with a carboxylic acid group and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Attachment of the Furan Ring: The furan ring can be introduced through cyclization reactions involving appropriate precursors.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions.
Formation of the Hydrochloride Salt: The hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity . The furan ring may also contribute to the compound’s biological activity by interacting with different molecular targets .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine, piperidinone, and substituted piperidines share structural similarities with 5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride.
Furan Derivatives: Compounds such as furan, furfural, and substituted furans also share structural similarities.
Uniqueness
The uniqueness of 5-(Piperidin-4-yl)furan-2-carboxylic acid hydrochloride lies in its combination of the piperidine and furan rings, along with the carboxylic acid group and hydrochloride salt. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds .
Properties
Molecular Formula |
C10H14ClNO3 |
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Molecular Weight |
231.67 g/mol |
IUPAC Name |
5-piperidin-4-ylfuran-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c12-10(13)9-2-1-8(14-9)7-3-5-11-6-4-7;/h1-2,7,11H,3-6H2,(H,12,13);1H |
InChI Key |
ACVPPWWGGZDZOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC=C(O2)C(=O)O.Cl |
Origin of Product |
United States |
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